Anticancer Cytotoxicity: IC50 Comparison Against Unsubstituted and 6-Morpholino Analogs
In a screen of pyridazine-3-carboxamide derivatives for anticancer activity, 6-methoxy-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide exhibited an IC50 of approximately 10 µM against human cancer cell lines, as reported in aggregated bioactivity databases . This value represents a measurable potency that differentiates it from the parent unsubstituted pyridazine-3-carboxamide, which shows no significant activity in the same assay context. Furthermore, the 6-morpholino analog N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide, while commercially available, has no equivalent quantitative cytotoxicity data publicly available, precluding a direct head-to-head comparison but suggesting a functional divergence driven by the 6-position substituent .
| Evidence Dimension | In vitro anticancer cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 10 µM (human cancer cell lines) |
| Comparator Or Baseline | Unsubstituted pyridazine-3-carboxamide (CAS: 5450-54-4): No significant activity; N-(2-(methylthio)phenyl)-6-morpholinopyridazine-3-carboxamide: Quantitative data not publicly available |
| Quantified Difference | Target compound shows measurable cytotoxicity where parent compound is inactive; functional divergence from 6-morpholino analog remains unquantified. |
| Conditions | Human cancer cell lines; standard MTT or equivalent viability assay. Source: aggregated bioactivity database (vendor technical report). |
Why This Matters
For researchers screening pyridazine libraries for anticancer lead identification, the measurable cytotoxicity of this compound, in contrast to the inactive parent scaffold, provides a clear rationale for its selection as a starting point for further optimization.
